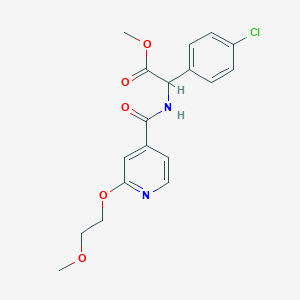

Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate

Description

Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a synthetic organic compound characterized by a hybrid structure combining a substituted phenyl group, an isonicotinamide moiety, and a methoxyethoxy side chain. The 4-chlorophenyl group is commonly associated with enhanced metabolic stability in medicinal chemistry, while the methoxyethoxy chain may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5/c1-24-9-10-26-15-11-13(7-8-20-15)17(22)21-16(18(23)25-2)12-3-5-14(19)6-4-12/h3-8,11,16H,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPJFUIIGGVPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is primarily recognized for its role as an inhibitor of Raf kinases, which are critical in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound may help in treating various cancers associated with aberrant Raf signaling, such as melanoma and colorectal cancer. It binds in a DFG-out mode, classifying it as a type 2 inhibitor, which is less likely to induce paradoxical activation compared to other inhibitors .

Therapeutic Applications

- Cancer Treatment : The compound shows promise in treating:

- Potential Use in Combination Therapies : Its efficacy may be enhanced when used alongside other therapeutic agents, potentially leading to improved patient outcomes in resistant cancer types .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- In vitro Studies : Research indicates that compounds with similar structural features exhibit significant anti-proliferative effects on cancer cell lines. For instance, one study demonstrated that certain derivatives showed IC50 values in the nanomolar range against various cancer cell lines, suggesting potent biological activity .

- In vivo Studies : Animal models have been employed to assess the therapeutic efficacy and safety profile of these compounds. For example, one study reported that a related compound significantly reduced tumor size in xenograft models without notable toxicity .

Data Table: Summary of Biological Activity

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Key areas of focus include:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, critical processes for halting tumor growth. Case Study : In vitro assays demonstrated significant reductions in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity against these cancers .

- Antimicrobial Properties : Research indicates potential antimicrobial effects against common pathogens. Similar compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. Research Findings : A study highlighted that structural modifications could enhance the antimicrobial potency of related compounds, suggesting that this compound may also exhibit similar properties .

Therapeutic Potential

The therapeutic potential of Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate extends beyond anticancer and antimicrobial activities. Its interactions with various molecular targets within biological systems suggest applications in treating:

- Inflammatory Diseases : The compound's ability to modulate immune responses may offer pathways for developing treatments for inflammatory conditions.

- Neurological Disorders : Some studies suggest that compounds with similar structures may inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with partial structural overlap, enabling indirect comparisons:

Ethyl 2-(2-(2-(4-Chlorophenoxy)phenyl)-N-Methylacetamido)acetate (CAS 1035404-19-3)

- Structure: Features a 4-chlorophenoxy group and an ethyl ester, differing in the absence of the isonicotinamide and methoxyethoxy groups.

- Synthesis : Prepared via a multi-step process involving pivaloyl chloride and triethylamine in dichloromethane, yielding an 83.8% product.

- Key Differences : The lack of a pyridine ring (isonicotinamide) and methoxyethoxy chain likely reduces its polarity compared to the target compound.

Benzilic Acid (CAS 76-93-7)

- Applications : Historically used as a precursor for anticholinergic drugs. Its hydroxyl and carboxylic acid groups contrast with the ester and amide groups in the target compound, leading to divergent reactivity and solubility.

2-(4-Chlorophenoxy)phenylacetic Acid (CAS 25563-04-6)

- Structure: Contains a 4-chlorophenoxy-phenylacetic acid backbone.

- However, the absence of the methoxyethoxy and isonicotinamide groups limits direct functional comparisons.

Structural and Functional Analysis Table

Research Findings and Limitations

- Synthetic Challenges : The target compound’s methoxyethoxy and isonicotinamide groups may require specialized coupling reagents or protection strategies, as seen in analogous syntheses (e.g., pivaloyl chloride activation in ).

- Bioactivity Gaps: No direct studies on the target compound’s biological activity are cited. However, structurally related compounds (e.g., benzilic acid derivatives) exhibit anticholinergic or anti-inflammatory effects, suggesting plausible avenues for investigation.

- Data Limitations : The absence of experimental data (e.g., NMR, HPLC, or bioassay results) for the target compound restricts a rigorous comparative analysis.

Q & A

Basic: What are the established synthetic routes for Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the isonicotinamide precursor via nucleophilic substitution of 2-chloroisonicotinic acid with 2-methoxyethanol, followed by activation as an acyl chloride.

- Step 2: Coupling the activated isonicotinamide with methyl 2-amino-2-(4-chlorophenyl)acetate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Key challenges include avoiding hydrolysis of the ester group during coupling and ensuring regioselectivity in the amidation step.

Basic: What spectroscopic methods are used to characterize this compound?

- 1H/13C NMR : Confirm the ester (-COOCH3), 4-chlorophenyl (δ ~7.3–7.5 ppm), and methoxyethoxy (δ ~3.4–4.5 ppm) groups. Rotational isomerism may split peaks, requiring variable-temperature NMR .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H20ClN2O5: 415.1052) .

- FT-IR : Identify ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .

Advanced: How can coupling efficiency between the isonicotinamide and chlorophenyl-acetate core be optimized?

- Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC/DMAP or uranium-based reagents, to improve yields.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to stabilize reactive intermediates.

- Temperature Control : Gradual warming (0°C → RT) minimizes side reactions.

- Protection Strategies : Use tert-butyl esters for the carboxylate to prevent undesired hydrolysis, followed by deprotection with TFA .

Advanced: How should researchers resolve discrepancies in NMR data due to rotational isomerism?

- Variable-Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C to observe coalescence of split peaks, confirming dynamic isomerism .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict energy barriers between rotamers and correlate with experimental data.

- Crystallography : Employ single-crystal X-ray diffraction (SHELX refinement ) to resolve static conformational isomers.

Advanced: What strategies are recommended for analyzing metabolic stability in biological studies?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Metabolite ID : High-resolution mass spectrometry (HRMS) with MS/MS fragmentation to identify hydroxylation or demethylation products.

- Comparative Studies : Benchmark against structurally similar compounds (e.g., ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate ) to infer metabolic pathways.

Advanced: How can regioselectivity challenges during functionalization of the isonicotinamide ring be addressed?

- Directing Groups : Introduce temporary substituents (e.g., nitro) to steer electrophilic substitution to the desired position.

- Metal-Catalyzed Reactions : Use Pd-mediated C-H activation (e.g., with Pd(OAc)2 and ligands) for selective functionalization .

- Computational Guidance : Apply molecular electrostatic potential (MEP) maps to predict reactive sites on the heterocycle.

Advanced: What experimental designs are critical for studying structure-activity relationships (SAR)?

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or vary methoxyethoxy chain length) and compare bioactivity.

- Enzyme Assays : Test inhibitory activity against targets like carbonic anhydrase or kinases, using fluorometric or radiometric assays .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to correlate substituent effects with binding affinity.

Advanced: How should researchers address stability issues during storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent ester hydrolysis.

- Buffered Solutions : For aqueous studies, use pH 7.4 PBS with 10% DMSO to minimize degradation.

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.